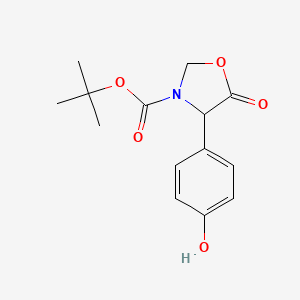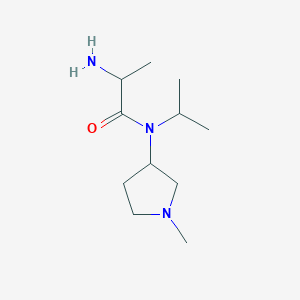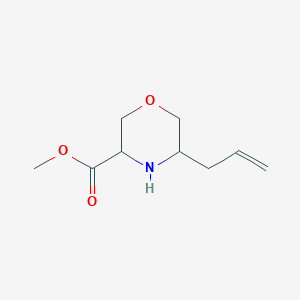
Melengestrel; Melengestrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melengestrol is a steroidal progestin of the 17α-hydroxyprogesterone group and an antineoplastic drug that was never marketed . It is often confused with its acylated derivative, melengestrol acetate, which is used as a growth promoter in animals . Melengestrol has the chemical formula C23H30O3 and a molar mass of 354.49 g/mol .
Vorbereitungsmethoden
The synthesis of melengestrol involves several steps starting from diosgenin . The key intermediate is 6-methyl-16-dehydropregnenolone acetate . The synthetic route includes the following steps:
Conversion of diosgenin to 3-toluenesulfonate: This step involves the formation of a homoallylic alcohol derivative.
Solvolysis: This process yields a 3,5-cyclosteroid via the cyclopropyl carbinyl ion.
Oxidation: The product is oxidized using pyridinium chlorochromate (PCC) to form a ketone.
Reaction with methylmagnesium iodide: This step produces two isomeric carbinols, with the α-isomer predominating.
Solvolysis in the presence of acetic acid: This reverses the cyclopropylcarbinyl transformation to yield homoallylic acetate.
Removal of the sapogenin side chain: This final step leads to the desired product.
Analyse Chemischer Reaktionen
Melengestrol undergoes various chemical reactions, including:
Substitution at the 16 position: This enhances progestational activity.
Reaction with diazomethane: This forms a pyrazole, which upon pyrolysis yields a 16-methyl enone.
Selective epoxidation: The conjugated double bond at 16,17α is selectively epoxidized over the 5,6 bond using basic hydrogen peroxide.
Opening of the oxirane ring: This reaction in acid results in the formation of a 16-methylene-17α-hydroxy-20-ketone functionality.
Wissenschaftliche Forschungsanwendungen
Melengestrol has several scientific research applications:
Animal Reproduction: It is used in estrus synchronization protocols for cattle and ewes
Growth Promotion: Melengestrol acetate is used as a feed additive to promote growth in cattle.
Endocrine Studies: It is used to study the effects of progestins on the endocrine system.
Wirkmechanismus
Melengestrol works by suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) by the pituitary gland . This suppression alters the menstrual cycle to prevent ovulation . The molecular targets include GnRH, LH, and FSH receptors .
Vergleich Mit ähnlichen Verbindungen
Melengestrol is similar to other steroidal progestins such as medrogestone and melengestrol acetate . it is unique in its specific molecular structure and its use as an antineoplastic agent . Melengestrol acetate, in particular, is widely used in veterinary medicine for growth promotion and estrus suppression .
Similar Compounds
Medrogestone: Another steroidal progestin used in hormone therapy.
Melengestrol Acetate: Used as a growth promoter in animals.
Eigenschaften
Molekularformel |
C23H30O3 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17?,18?,20?,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
OKHAOBQKCCIRLO-NHFQCGOGSA-N |
Isomerische SMILES |
CC1=CC2C(CC[C@]3(C2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |
Kanonische SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)
![Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate](/img/structure/B14793071.png)
![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)
![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)


![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)
![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)
![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)

